2-(1-Methylhydrazino)quinoxaline
Overview
Description
2-(1-Methylhydrazino)quinoxaline is a nitrogen-containing heterocyclic compound with the molecular formula C9H10N4. It is a derivative of quinoxaline, which is known for its diverse biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Methylhydrazino)quinoxaline typically involves the reaction of quinoxaline with methylhydrazine. One common method includes the condensation of 2-chloroquinoxaline with methylhydrazine under reflux conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-(1-Methylhydrazino)quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.
Substitution: Nucleophilic substitution reactions can introduce various substituents onto the quinoxaline ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions, typically under basic conditions
Major Products: The major products formed from these reactions include various substituted quinoxalines, dihydroquinoxalines, and other quinoxaline derivatives with diverse functional groups .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and anticancer properties, making it a candidate for drug development.
Medicine: Research has shown its potential as an inhibitor of certain enzymes, which could be useful in treating various diseases.
Industry: It is used in the development of materials with specific electronic and optical properties .
Mechanism of Action
The mechanism of action of 2-(1-Methylhydrazino)quinoxaline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its anticancer properties .
Comparison with Similar Compounds
- 2-Hydrazinylquinoxaline
- 2-(1-Methylhydrazino)quinoxaline
- 6-Chloro-2-(1-methylhydrazinyl)quinoxaline
Comparison: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and potency in various applications. For instance, the presence of the methyl group can influence its interaction with biological targets and its overall stability .
Properties
IUPAC Name |
1-methyl-1-quinoxalin-2-ylhydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c1-13(10)9-6-11-7-4-2-3-5-8(7)12-9/h2-6H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVSYEKJHPNMSTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NC2=CC=CC=C2N=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10383912 | |
Record name | 2-(1-Methylhydrazinyl)quinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10383912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16621-55-9 | |
Record name | 2-(1-Methylhydrazinyl)quinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10383912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2-(1-methylhydrazino)quinoxaline a useful reagent in organic synthesis?
A1: This compound contains both a nucleophilic hydrazine moiety and an electrophilic quinoxaline ring system. This bifunctionality allows it to participate in diverse reactions, making it a valuable precursor for constructing complex heterocycles. [, , ]
Q2: Can you give some examples of heterocyclic systems that have been synthesized using this compound as a starting material?
A2: Researchers have successfully employed this compound in the synthesis of various heterocycles, including:
- Pyridazino[3,4-b]quinoxalines: Formed through a 1,3-dipolar cycloaddition reaction with dimethyl or diethyl acetylenedicarboxylate. [, , ]
- Pyrazolo[3,4-b]quinoxalines: Synthesized via a 1,3-dipolar cycloaddition reaction with 2-chloroacrylonitrile. [, ]
- 1,2-Diazepino[3,4-b]quinoxalines: Generated by reacting with 2-chloroacrylonitrile after initial condensation with specific aldehydes. [, ]
- Mesoionic triazolo[4,3-a]quinoxalines: Obtained by reaction with phenyl isothiocyanate. [, ]
- 4H-1,3,4-Oxadiazino[5,6-b]quinoxalines: Prepared by reacting with ethyl chloroglyoxalate or through intramolecular cyclization with acetic anhydride. [, ]
Q3: The papers mention 1,3-dipolar cycloaddition reactions. What role does this compound play in this type of reaction?
A3: this compound can act as a precursor to a 1,3-dipole. For example, reaction with dimethyl acetylenedicarboxylate generates an azomethine imine in situ. This dipole can then undergo a [3+2] cycloaddition with a suitable dipolarophile, like another molecule of dimethyl acetylenedicarboxylate, ultimately yielding the pyridazino[3,4-b]quinoxaline framework. [, ]
Q4: The tautomeric structure of the synthesized dihydropyridazino[3,4-b]quinoxalines is discussed in one of the papers. What did the researchers find?
A4: Using NOE (Nuclear Overhauser Effect) spectroscopy, researchers determined that 1-methyldihydropyridazino[3,4-b]quinoxalines exist predominantly in the 1,5-dihydro form when dissolved in dimethyl sulfoxide or a mixture of trifluoroacetic acid and dimethyl sulfoxide. []
Q5: What analytical techniques are commonly employed to characterize this compound and its derivatives?
A5: The papers utilized various techniques, including:
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